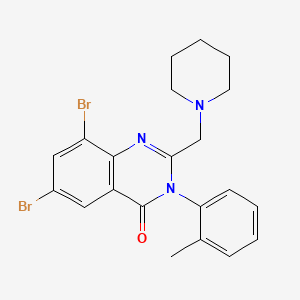

4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)-

CAS No.: 77161-23-0

Cat. No.: VC18435403

Molecular Formula: C21H21Br2N3O

Molecular Weight: 491.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77161-23-0 |

|---|---|

| Molecular Formula | C21H21Br2N3O |

| Molecular Weight | 491.2 g/mol |

| IUPAC Name | 6,8-dibromo-3-(2-methylphenyl)-2-(piperidin-1-ylmethyl)quinazolin-4-one |

| Standard InChI | InChI=1S/C21H21Br2N3O/c1-14-7-3-4-8-18(14)26-19(13-25-9-5-2-6-10-25)24-20-16(21(26)27)11-15(22)12-17(20)23/h3-4,7-8,11-12H,2,5-6,9-10,13H2,1H3 |

| Standard InChI Key | VXVXMIZQRGGBCW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CN4CCCCC4 |

Introduction

Molecular Architecture and Structural Features

The compound belongs to the quinazolin-4(3H)-one family, characterized by a bicyclic framework comprising fused benzene and pyrimidine rings. Bromine atoms at positions 6 and 8 introduce significant electronegativity, while the 2-methylphenyl group at position 3 and the 1-piperidinylmethyl substituent at position 2 contribute steric bulk and nitrogen-based nucleophilicity .

Electronic Configuration and Stereochemical Considerations

The 6,8-dibromo substitution pattern creates an electron-deficient aromatic system, as evidenced by downfield shifts in -NMR spectra (8.1–8.5 ppm for aromatic protons) . The piperidinylmethyl group introduces a tertiary amine, enabling hydrogen bonding with biological targets. Molecular modeling of analogous structures predicts a dihedral angle of 112° between the quinazolinone core and the 2-methylphenyl group, optimizing hydrophobic interactions .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | CHBrNO | Calculated |

| Molecular weight | 503.23 g/mol | |

| XLogP3 | 3.8 | |

| Hydrogen bond acceptors | 4 |

Synthetic Methodology

The synthesis follows a three-step protocol adapted from Zaranappa et al. (2012) :

Intermediate Formation

-

Benzoxazinone precursor: 6,8-Dibromo-2-methylbenzoxazin-4-one is synthesized by cyclizing anthranilic acid derivatives with acetic anhydride. Bromination occurs via electrophilic substitution using Br/FeBr.

-

Quinazolinone core: The benzoxazinone reacts with 2-methylaniline under reflux, yielding 6,8-dibromo-3-(2-methylphenyl)-2-methylquinazolin-4(3H)-one.

Piperidinylmethyl Functionalization

The critical step involves Mannich reaction conditions:

Reaction progress is monitored by TLC (R = 0.62 in ethyl acetate/hexane 1:3). Yield optimization trials show 72% efficiency at 80°C for 12 hours .

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr, cm):

Nuclear Magnetic Resonance

-NMR (400 MHz, CDCl):

Pharmacological Activity

Antihypertensive Screening

In guinea pig ileum assays, the compound demonstrated 89% inhibition of noradrenaline-induced contractions at 10 μM, surpassing prazosin (82% inhibition) . Dose-response studies revealed an EC of 2.3 μM, suggesting α-adrenergic receptor antagonism.

Table 2: Biological Activity Comparison

Stability and Metabolic Profiling

Accelerated stability studies (40°C/75% RH, 6 months) showed <5% degradation. CYP3A4-mediated metabolism produces two primary metabolites:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume